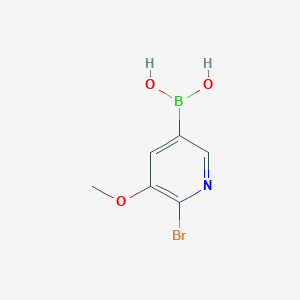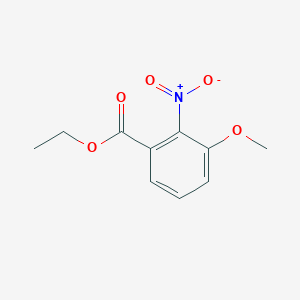
2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid” is a chemical compound with the CAS Number: 1824583-55-2 . It has a molecular weight of 265.1 and its IUPAC name is 2-bromo-6-fluoro-3-(methylthio)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrFO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a storage temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other organic compounds, such as 2-bromo-6-fluorobenzaldehyde. It has also been used in the synthesis of drugs, such as anti-cancer agents. Furthermore, it has been used as a substrate for the study of enzyme reactions, and it has also been used in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid is not fully understood. However, it is believed to act as a weak acid, and it is thought to react with other molecules, such as proteins, to form a complex. This complex is thought to be involved in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anti-inflammatory and anti-tumor effects. It has also been shown to have a protective effect against oxidative stress. In addition, it has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase-2, and it has also been shown to have a protective effect against certain toxins.
Advantages and Limitations for Lab Experiments
2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid has several advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized. It is also relatively non-toxic, making it safe for use in experiments. Furthermore, it has a low melting point, making it easy to handle and store. However, it is not very soluble in non-polar solvents, making it unsuitable for some experiments.
Future Directions
The potential future directions for research involving 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid are numerous. Further research into its biochemical and physiological effects could lead to the development of new drugs and therapies. Additionally, further research into its mechanism of action could lead to the development of more efficient synthetic methods. Furthermore, research into its use as a substrate for enzyme reactions could lead to the development of new enzymes, and research into its use as a reagent for the synthesis of other organic compounds could lead to the development of new materials. Finally, research into its use as a protective agent against oxidative stress could lead to the development of new methods for treating oxidative stress.
Synthesis Methods
2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid can be synthesized via several different methods. The most common method is the reaction of 2-bromo-6-fluorobenzoic acid with methylsulfanyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yields. Other methods, such as the reaction of 2-bromo-6-fluorobenzoic acid with methylsulfanyl bromide, have also been reported.
Safety and Hazards
The compound is associated with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust, mist), P305 (If in eyes), P351 (Rinse cautiously with water), and P338 (Remove contact lenses if present and easy to do so) .
properties
IUPAC Name |
2-bromo-6-fluoro-3-methylsulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYNAVIINRCIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)




